molecular formula C10H12BrNO B12749380 4-Bromomethcathinone CAS No. 486459-03-4

4-Bromomethcathinone

Cat. No.: B12749380
CAS No.: 486459-03-4
M. Wt: 242.11 g/mol
InChI Key: OOJXMFNDUXHDOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethcathinone typically involves the bromination of methcathinone. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethcathinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cathinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    4-Chloromethcathinone: Similar in structure but with a chlorine atom instead of bromine.

    4-Ethylmethcathinone: Features an ethyl group in place of the bromine atom.

    4-Fluoromethcathinone: Contains a fluorine atom instead of bromine.

Uniqueness: 4-Bromomethcathinone is unique due to its specific halogen substitution, which influences its pharmacological properties and reactivity. The bromine atom contributes to its distinct interaction with neurotransmitter transporters, differentiating it from other halogenated cathinones .

Properties

CAS No.

486459-03-4

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(methylamino)propan-1-one

InChI

InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3

InChI Key

OOJXMFNDUXHDOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)NC

Origin of Product

United States

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